molecular formula C19H19FN2O4S B2925518 (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 895443-99-9

(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

Cat. No.: B2925518
CAS No.: 895443-99-9
M. Wt: 390.43
InChI Key: WTEZUAQLYABAIP-XUTLUUPISA-N
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Description

(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a synthetic benzothiazole derivative designed for advanced pharmacological and biochemical research. This compound integrates key structural motifs associated with significant biological activity, positioning it as a valuable chemical tool for investigating novel therapeutic pathways. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse interactions with biological targets . Its derivatives, such as Riluzole, are clinically used for their neuroprotective effects in amyotrophic lateral sclerosis, while others like Frentizole exhibit antiviral and immunosuppressant properties . The specific incorporation of a fluoro substituent and methoxyalkyl chain on the benzothiazole nitrogen, combined with a dimethoxybenzamide group, is intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity. Benzothiazole-based compounds have demonstrated potent inhibitory activity against various enzymes. Notably, structural analogues have been developed as potent inhibitors of NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer progression, neuroinflammation, and oxidative stress . Inhibition of NQO2 represents a promising strategy for cancer therapy and for minimizing oxidative damage in neurodegenerative conditions . Furthermore, the amide functionality in this molecule is a critical feature, as amide bonds are present in approximately a quarter of all marketed drugs and are essential for interactions with biological targets in drug discovery . The primary research applications for this compound include its use as a candidate for evaluating inhibition of oxidoreductases like NQO2, investigating its effects on cellular proliferation and survival pathways in disease models, and serving as a lead structure for the synthesis and optimization of new bioactive molecules targeting a range of pathologies, including cancer and neurological disorders.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-24-10-9-22-14-8-7-12(20)11-16(14)27-19(22)21-18(23)13-5-4-6-15(25-2)17(13)26-3/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEZUAQLYABAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition characterized by a benzo[d]thiazole moiety and a ylidene linkage. Its molecular formula is C18H17FN2O4SC_{18}H_{17}FN_{2}O_{4}S with a molecular weight of approximately 408.5 g/mol. The presence of functional groups such as methoxy and methylsulfonyl enhances its biological activity.

PropertyValue
Molecular FormulaC18H17FN2O4S
Molecular Weight408.5 g/mol
CAS Number896273-36-2

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. In vitro assays conducted on various cancer cell lines have shown promising results:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
  • Assay Types : MTS cytotoxicity and BrdU proliferation assays
  • Findings : Compounds demonstrated IC50 values ranging from 6.26 μM to 20.46 μM, indicating effective inhibition of cell proliferation in 2D cultures compared to 3D cultures .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed against various pathogens:

  • Testing Method : Broth microdilution according to CLSI guidelines
  • Pathogens Tested : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae
  • Results : Several derivatives showed significant antibacterial activity, suggesting that the benzo[d]thiazole structure contributes to this effect .

The biological activity of this compound is believed to involve interaction with DNA and other cellular targets:

  • DNA Binding : Studies indicate that similar compounds predominantly bind within the minor groove of AT-rich DNA regions, which could disrupt essential cellular processes .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in treating cancer:

  • Study on Lung Cancer Cell Lines : A study demonstrated that derivatives with similar structures exhibited higher cytotoxicity in 2D assays compared to 3D models, suggesting a potential for these compounds in clinical applications .
  • Antimicrobial Efficacy : Another investigation revealed that certain benzothiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Core Modifications

  • Target Compound: Benzothiazole substituents: 6-fluoro, 3-(2-methoxyethyl). Benzamide substituents: 2,3-dimethoxy. Molecular Formula: Not explicitly provided, but inferred as C₁₉H₁₈F N₃O₄S (approximate).
  • Analog 1 : N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ()

    • Benzothiazole substituents : 6-fluoro, 3-ethyl.
    • Benzamide substituents : 3-fluoro.
    • Molecular Formula : C₁₆H₁₂F₂N₂OS.
    • Key Differences : Lacks methoxyethyl and dimethoxy groups; smaller molecular weight (318.3 g/mol).
  • Analog 2 : (E)-2,3-Dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide ()

    • Benzothiazole substituents : 6-nitro, 3-propynyl.
    • Benzamide substituents : 2,3-dimethoxy.
    • Molecular Formula : C₁₉H₁₅N₃O₅S.
    • Key Differences : Nitro group enhances electron-withdrawing effects; propynyl group increases rigidity compared to methoxyethyl.

Substituent Impact on Properties

  • Lipophilicity :
    • The target compound’s methoxyethyl and dimethoxy groups likely increase hydrophilicity compared to ethyl (Analog 1, XLogP3 = 4.1) or propynyl (Analog 2) substituents .
  • Steric Effects :
    • The 2-methoxyethyl group in the target compound may improve binding pocket accommodation compared to bulkier substituents like trifluoromethyl ().

Anticancer and Kinase Inhibition

  • Analog 2 : Nitro groups (as in and ) correlate with enhanced kinase inhibition due to strong electron-withdrawing effects .
  • Target Compound : The 6-fluoro and dimethoxy groups may synergize for improved selectivity toward tyrosine kinases, though empirical data is needed.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3
Target Compound ~C₁₉H₁₈FN₃O₄S ~407.4 6-F, 3-(2-methoxyethyl), 2,3-OMe ~3.8*
Analog 1 () C₁₆H₁₂F₂N₂OS 318.3 6-F, 3-ethyl, 3-F 4.1
Analog 2 () C₁₉H₁₅N₃O₅S 397.4 6-NO₂, 3-propynyl, 2,3-OMe ~3.5*
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () C₁₆H₁₁F₃N₂OS 336.3 6-CF₃, phenylacetamide ~4.0*

*Estimated based on substituent contributions.

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